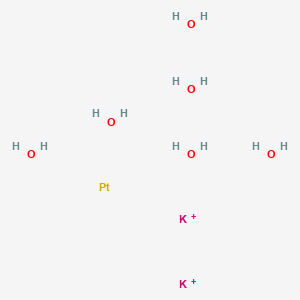
Dipotassium;platinum;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;platinum;hexahydrate, also known as potassium hexachloroplatinate(IV), is an inorganic compound with the formula K₂PtCl₆. It is a yellow solid that is an example of a comparatively insoluble potassium salt. The compound features the hexachloroplatinate(IV) dianion, which has octahedral coordination geometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium hexachloroplatinate(IV) can be synthesized by reacting hexachloroplatinic acid with potassium chloride. The reaction typically occurs in an aqueous solution, where the hexachloroplatinic acid is first dissolved, followed by the addition of potassium chloride. The resulting yellow precipitate is then filtered and dried .
Industrial Production Methods
In industrial settings, potassium hexachloroplatinate(IV) is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often used as a precursor for the preparation of other platinum-based compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hexachloroplatinate(IV) undergoes various chemical reactions, including:
Reduction: It can be reduced to form platinum metal or other platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands such as ammonia or organic ligands.
Common Reagents and Conditions
Reduction: Hydrazine dihydrochloride is commonly used as a reducing agent.
Substitution: Aqueous ammonia is often used for substitution reactions.
Major Products Formed
Reduction: Platinum metal or tetrachloroplatinate salts.
Substitution: Chloropentammineplatinum chloride and other platinum complexes.
Applications De Recherche Scientifique
Potassium hexachloroplatinate(IV) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium hexachloroplatinate(IV) involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly useful in the development of platinum-based anticancer drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with a similar structure but different oxidation state.
Ammonium hexachloroplatinate(IV): Similar to potassium hexachloroplatinate(IV) but with ammonium ions instead of potassium ions.
Uniqueness
Potassium hexachloroplatinate(IV) is unique due to its specific coordination geometry and its ability to form stable complexes with a variety of ligands. This makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
H12K2O6Pt+2 |
|---|---|
Poids moléculaire |
381.37 g/mol |
Nom IUPAC |
dipotassium;platinum;hexahydrate |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
Clé InChI |
LTROBPQZKJGHPB-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.[K+].[K+].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)




![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)




![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)

![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
